Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-
Description
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is a heterocyclic compound featuring a partially hydrogenated acridine backbone with a methyl-substituted carboxamide group at the 9-position. The tetrahydroacridine core confers structural rigidity and π-conjugation, enabling applications in pharmaceuticals and materials science. Its synthesis typically involves condensation of indoline precursors with cyclohexanone under basic conditions, followed by carboxamide functionalization .
Properties
CAS No. |
113106-28-8 |
|---|---|
Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
N-methyl-1,2,3,4-tetrahydroacridine-9-carboxamide |
InChI |
InChI=1S/C15H16N2O/c1-16-15(18)14-10-6-2-4-8-12(10)17-13-9-5-3-7-11(13)14/h2,4,6,8H,3,5,7,9H2,1H3,(H,16,18) |
InChI Key |
FNJPDRIZWPQVBT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2CCCCC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Oxidation Method (Preferred Industrial Route)
A highly efficient and environmentally friendly oxidation method to prepare acridine-9-carboxylic acid is documented in a 2020 patent. This method uses 9-methylacridine as the starting material, which is oxidized to acridine-9-carboxylic acid under mild conditions.
- Oxidant: tert-butyl hydroperoxide
- Catalyst: vanadyl acetylacetonate
- Solvent: chloroform
- Temperature: 80–120 °C
- Reaction time: 1–3 hours
- Microwave heating: 200–350 W to improve reaction rate and selectivity
- Batch addition: 9-methylacridine is added in three portions to control the reaction and improve yield
| Step | Reactants/Conditions | Description |
|---|---|---|
| 1 | 9-methylacridine + tert-butyl hydroperoxide + vanadyl acetylacetonate + chloroform | Stir and heat with microwave irradiation in three batches |
| 2 | Cooling and filtration | Obtain crude acridine-9-carboxylic acid |
| 3 | Recrystallization in ethanol | Purify to yellow solid powder |
- High atom economy and yield
- Mild reaction conditions
- Environmentally friendly (avoids heavy metal oxidants)
- Microwave heating enhances conversion and selectivity
- Simple post-processing with filtration and recrystallization
Alternative Non-Oxidation Methods
- Cyano substitution and hydrolysis: Starting from acridine, 9-position cyano substitution followed by hydrolysis yields acridine-9-carboxylic acid. This method suffers from lower atom utilization and environmental concerns.
- Ring closure with oxalyl chloride: Diphenylamine is cyclized with oxalyl chloride to form acridine-9-carboxylic acid but involves harsher conditions and produces more waste.
Conversion to Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-
The reduction of acridine-9-carboxylic acid to the tetrahydro derivative and subsequent amidation to introduce the N-methyl carboxamide group involves:
- Hydrogenation or catalytic reduction of the acridine ring to form 1,2,3,4-tetrahydroacridine-9-carboxylic acid
- Amidation reaction with methylamine or N-methylating agents to form the carboxamide
While specific detailed protocols for this exact compound are limited in the public domain, typical synthetic organic chemistry approaches include:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Reduction | Hydrogen gas, Pd/C or Raney Nickel catalyst, mild pressure | 1,2,3,4-tetrahydroacridine-9-carboxylic acid |
| 2 | Amidation | Methylamine, coupling agents (e.g., EDC, DCC) or direct aminolysis | Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- |
Summary Table of Preparation Steps
| Stage | Reagents/Conditions | Key Parameters | Notes |
|---|---|---|---|
| Oxidation of 9-methylacridine | tert-butyl hydroperoxide, vanadyl acetylacetonate, chloroform, microwave heating (200-350 W), 80-120 °C, 1-3 h | Molar ratio 1:4-8:0.03-0.06 (substrate:oxidant:catalyst) | Batch addition of substrate improves yield and purity |
| Filtration and recrystallization | Ethanol, reflux 1.5-3 h, cooling, filtration | Ethanol 3-5× weight of crude product | Purifies acridine-9-carboxylic acid |
| Reduction to tetrahydro derivative | Hydrogenation with Pd/C or Raney Ni, mild pressure | Typical hydrogenation conditions | Converts acridine ring to tetrahydro form |
| Amidation with methylamine | Methylamine, coupling agents or direct aminolysis | Standard amidation protocols | Introduces N-methyl carboxamide group |
Research Findings and Industrial Relevance
- The oxidation method using tert-butyl hydroperoxide and vanadyl acetylacetonate is notable for its green chemistry profile, avoiding heavy metals and harsh reagents.
- Microwave-assisted heating significantly reduces reaction time and improves selectivity.
- Batchwise addition of 9-methylacridine controls reaction kinetics, reducing byproducts and increasing yield.
- The final product, acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl-, is accessible via standard amidation after reduction, though detailed industrial protocols remain proprietary.
- This synthetic strategy offers scalability and environmental benefits, making it suitable for pharmaceutical and material science applications.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methyl-carboxamide group and positions on the acridine ring participate in substitution reactions. Key observations include:
The tetrahydroacridine ring exhibits reduced aromaticity compared to fully conjugated acridines, allowing electrophilic substitutions to occur at specific positions (e.g., C2/C7) under Lewis acid catalysis .
Oxidation and Reduction
The tetrahydro moiety and carboxamide group undergo redox transformations:
| Process | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Oxidation of Tetrahydro Ring | KMnO₄/H₂SO₄, heat | Conversion to fully aromatic acridine | |
| Reduction of Carboxamide | LiAlH₄, THF | Amine derivative formation |
Selective oxidation of the tetrahydro ring regenerates the planar acridine system, critical for DNA intercalation studies .
Cyclization and Ring Modification
The compound serves as a precursor for heterocyclic expansions:
| Reaction | Conditions | Products | Source |
|---|---|---|---|
| Condensation with Aldehydes | Benzaldehyde, HCl/EtOH | Quinoline-fused derivatives | |
| Ring-Opening Alkylation | Propargyl bromide, KOtBu/DMSO | Propargyl-substituted analogs |
These reactions exploit the reactivity of the carboxamide nitrogen and electron-deficient acridine ring .
Amide Functionalization
The carboxamide group undergoes characteristic transformations:
| Reaction Type | Reagents/Conditions | Outcome | Source |
|---|---|---|---|
| Hydrolysis | HCl (6M), reflux | Carboxylic acid derivative | |
| Schiff Base Formation | Benzylamine, EtOH, Δ | Imine-linked conjugates |
Hydrolysis under acidic conditions cleaves the amide bond, yielding a carboxylic acid precursor for further derivatization.
Photochemical Reactions
UV-induced reactions modify the acridine core:
| Process | Conditions | Outcome | Source |
|---|---|---|---|
| Photoalkylation | n-Pentanoic acid, UV light | 9-Alkylated derivatives | |
| Photodimerization | UV-C irradiation | [4+4] Cycloaddition dimers |
Photochemical alkylation introduces hydrophobic side chains, enhancing bioavailability .
Metal-Catalyzed Cross-Couplings
The aromatic system participates in coupling reactions:
| Reaction Type | Catalysts/Reagents | Products | Source |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, arylboronic acid | Biaryl-acridine hybrids | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, aryl halide | N-Aryl substituted derivatives |
These reactions enable functionalization for structure-activity relationship (SAR) studies .
Comparative Reactivity with Analogues
Key differences from related acridines:
The methyl-carboxamide group in Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- reduces basicity compared to amino-substituted analogs, directing reactivity toward the acridine ring .
Synthetic Pathways
Industrial-scale synthesis typically involves:
-
Bernthsen Acridine Synthesis : Diphenylamine condensation with methyl carboxamide precursors using ZnCl₂ .
-
Reductive Alkylation : Methylation of intermediate amines via Eschweiler-Clarke conditions.
-
PPA Cyclization : Polyphosphoric acid-mediated ring closure to form the tetrahydroacridine core .
This compound’s versatility in substitution, redox, and coupling reactions makes it invaluable for developing bioactive molecules. Further studies should explore its catalytic asymmetric reactions and photophysical properties.
Scientific Research Applications
Pharmacological Applications
1. Neurodegenerative Diseases
Acridine derivatives have been studied for their potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to inhibit acetylcholinesterase (AChE) suggests it may enhance cholinergic neurotransmission, which is often impaired in these conditions .
2. Anticancer Activity
Research indicates that acridine-9-carboxamide exhibits antiproliferative effects against various cancer cell lines. Its mechanism involves the induction of apoptosis through interaction with DNA and inhibition of topoisomerases . Case studies have shown promising results in preclinical models, making it a candidate for further development as an anticancer agent.
3. Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Its structural similarity to other known antimicrobial agents allows for exploration in developing new treatments for bacterial infections .
Applications in Materials Science
1. Dyes and Fluorescent Materials
Acridine derivatives are utilized in dye production and as fluorescent probes for biological imaging. The fluorescence properties of acridines make them suitable for visualizing biomolecules in live cells .
2. Laser Technologies
Due to their photostability and light absorption characteristics, acridine compounds are being explored for use in laser technologies and optical devices .
Mechanism of Action
The primary mechanism of action of acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- involves intercalation into DNA. This intercalation disrupts the normal function of DNA, inhibiting processes such as replication and transcription. The compound targets DNA and related enzymes, leading to cytotoxic effects in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- with its analogs:
Biological Activity
Acridine-9-carboxamide, 1,2,3,4-tetrahydro-N-methyl- is a synthetic compound belonging to the acridine family, characterized by its unique tetrahydroacridine backbone and carboxamide functional group. This compound has attracted significant attention due to its potential pharmacological properties, particularly in the treatment of neurodegenerative diseases and cancer. This article explores its biological activities based on diverse research findings.
- Molecular Formula : C₁₃H₁₄N₂O
- Molecular Weight : 214.26 g/mol
- Structure : The compound features a fused three-ring structure with nitrogen atoms, contributing to its biological activity.
Pharmacological Properties
Research indicates that acridine derivatives exhibit various biological activities, including:
- Anticancer Activity : Acridine-9-carboxamide has shown potential as an anticancer agent. Its ability to inhibit cell proliferation has been documented in several studies.
- Neuroprotective Effects : The compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
- Antimicrobial Properties : Some studies suggest that acridine derivatives possess antimicrobial activities, although specific data on this compound is limited.
Comparative Analysis of Acridine Derivatives
The following table summarizes the biological activities of related acridine compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tacrine | 1,2,3,4-Tetrahydroacridine with an amino group | Acetylcholinesterase inhibitor |
| 9-Aminoacridine | Amino group at position 9 | Antiproliferative activity |
| Acridinone | Oxygen substitution at position 9 | Antitumor properties |
| 9-Chloroacridine | Chlorine substitution at position 9 | Antimicrobial properties |
The mechanism by which acridine-9-carboxamide exerts its biological effects involves interactions with various molecular targets within cells. It is hypothesized that the compound may influence enzyme activity and cellular signaling pathways, although specific mechanisms remain under investigation.
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for Acridine-9-carboxamide derivatives?
The synthesis typically involves cyclocondensation reactions, such as the reaction of isatine with cyclohexanone and ammonia under high-temperature conditions, followed by functionalization (e.g., Hoffman degradation with Br₂ and sodium methoxide) . Esterification of acridine-9-carboxylic acid with phenol derivatives in the presence of catalysts like N,N-diethylethanamine is also employed to introduce substituents . Purification often uses column chromatography (SiO₂, cyclohexane/ethyl acetate) .
Q. How is the structural characterization of Acridine-9-carboxamide derivatives performed?
Characterization relies on spectroscopic methods:
- IR spectroscopy identifies carbonyl (C=O) and amine (N-H) groups.
- NMR (¹H and ¹³C) resolves aromatic protons, methyl groups, and tetrahydropyran rings .
- Mass spectrometry confirms molecular weight and fragmentation patterns .
- X-ray crystallography (e.g., light-yellow crystals grown from cyclohexane) provides precise bond lengths and angles .
Q. What are the key physicochemical properties of Acridine-9-carboxamide?
Q. What safety precautions are recommended when handling Acridine-9-carboxamide derivatives?
While specific hazard data for this compound is limited, analogous acridine derivatives (e.g., methyl acridine-9-carboxylate) require standard lab precautions: gloves, ventilation, and avoidance of inhalation/ingestion .
Advanced Research Questions
Q. How do structural modifications influence the biological activity of Acridine-9-carboxamide derivatives?
Substituents like chloro, fluoro, or methyl groups at the 6-position enhance α-glucosidase inhibitory activity by altering electron density and steric effects . For example, 7-chloro derivatives show improved binding to enzyme active sites due to increased electronegativity . Triazole-linked derivatives exhibit enhanced potency via π-π stacking interactions .
Q. What are the challenges in optimizing reaction yields during synthesis?
Key issues include:
Q. How to resolve contradictions in spectroscopic data interpretation?
Discrepancies in NMR shifts (e.g., overlapping aromatic protons) can be resolved by:
- 2D NMR (COSY, HSQC) to assign coupled protons and carbons .
- Computational modeling (DFT calculations) to predict chemical shifts .
- Comparative analysis with structurally characterized analogs (e.g., X-ray data) .
Q. What in vitro assays evaluate α-glucosidase inhibition by Acridine-9-carboxamide derivatives?
- Enzyme kinetics : Measure IC₅₀ values using p-nitrophenyl-α-D-glucopyranoside as a substrate .
- Fluorescence quenching : Monitor binding affinity via tryptophan residue interactions .
- Molecular docking : Validate inhibition mechanisms (e.g., acridine stacking with Tyr299 in α-glucosidase) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Scaffold diversification : Introduce substituents at positions 3, 6, and 9 to probe steric/electronic effects .
- Bioisosteric replacement : Replace carboxamide with sulfonamide groups to assess hydrogen-bonding contributions .
- Pharmacophore mapping : Use X-ray co-crystallography or NMR titration to identify critical binding motifs .
Q. What computational methods support binding mode analysis?
- Molecular docking (AutoDock Vina) : Predict ligand-enzyme interactions (e.g., acridine core with α-glucosidase) .
- MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .
- QSAR models : Correlate substituent electronegativity with IC₅₀ values using ML algorithms .
Methodological Tables
Q. Table 1: Synthetic Routes for Acridine-9-carboxamide Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
